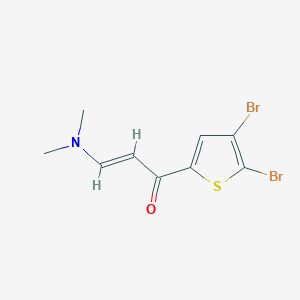
(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, or DBTDA for short, is a synthetic molecule that has been studied for its potential applications in scientific research. DBTDA is a member of the class of compounds known as thiophenes, which are derivatives of benzene and have a sulfur atom in the ring. DBTDA is a highly versatile molecule that has been used in a variety of research applications, ranging from drug discovery to materials science.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one involves the synthesis of the starting material, 4,5-dibromothiophene-2-carbaldehyde, followed by the reaction with dimethylamine and the subsequent reaction with ethyl acetoacetate to form the final product.
Starting Materials
Bromine, Thiophene, Sodium hydroxide, Acetic acid, Dimethylamine, Ethyl acetoacetate
Reaction
Step 1: Synthesis of 4,5-dibromothiophene-2-carbaldehyde, a. Bromine is added to thiophene in the presence of sodium hydroxide to form 4,5-dibromothiophene., b. 4,5-dibromothiophene is then oxidized using acetic acid to form 4,5-dibromothiophene-2-carbaldehyde., Step 2: Reaction with dimethylamine, a. 4,5-dibromothiophene-2-carbaldehyde is reacted with dimethylamine to form (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-ol., b. The product is then dehydrated to form (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one., Step 3: Reaction with ethyl acetoacetate, a. (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is reacted with ethyl acetoacetate in the presence of a base to form the final product.
作用機序
The mechanism of action of DBTDA is not yet fully understood. However, it is known that DBTDA can act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to interact with other molecules and form new bonds, which can be used for a variety of purposes.
生化学的および生理学的効果
The biochemical and physiological effects of DBTDA are not yet fully understood. However, it has been suggested that DBTDA may have antioxidant and anti-inflammatory properties. In addition, DBTDA has been studied for its potential to inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using DBTDA in lab experiments include its versatility and its ability to interact with other molecules. DBTDA can be used to synthesize a variety of compounds, and it can be used to study the structure and properties of organic molecules. However, there are a few limitations to using DBTDA in lab experiments. For example, DBTDA is not water soluble, which can make it difficult to work with in aqueous solutions. In addition, DBTDA is not very stable, and it can decompose over time if not stored properly.
将来の方向性
The potential applications of DBTDA are vast, and there are a number of future directions that can be explored. For example, further research can be conducted to better understand the biochemical and physiological effects of DBTDA. In addition, research can be conducted to explore the potential of DBTDA as an antioxidant and anti-inflammatory agent. Finally, research can be conducted to explore the potential of DBTDA as a drug discovery tool and as a component of materials science.
科学的研究の応用
DBTDA has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of organic compounds, as a tool for drug discovery, and as a component of materials science. In addition, DBTDA has been used to study the structure and properties of organic molecules, as well as the mechanism of action of various drugs.
特性
IUPAC Name |
(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZTWJXOSTYEQN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

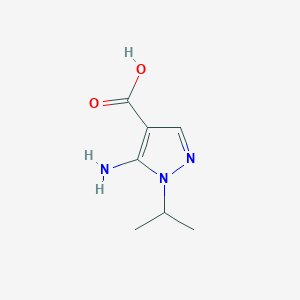
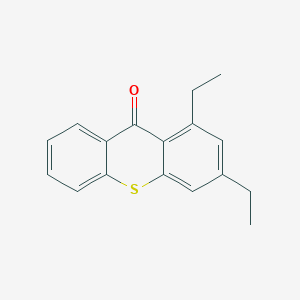
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)
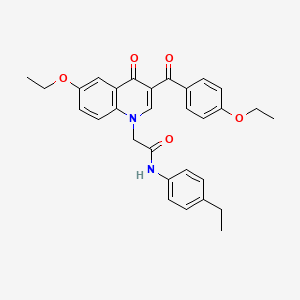
![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)

![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)
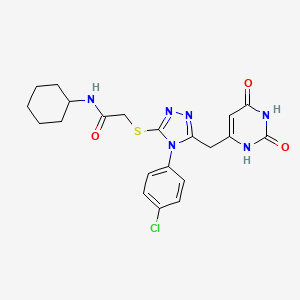
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)
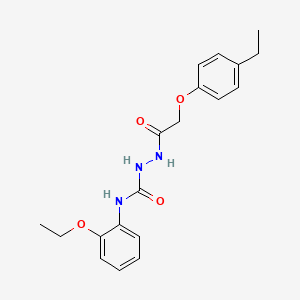
![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)